2,2,2-trichloro-N-(4-methoxy-2-nitrophenyl)acetamide
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Overview
Description
2,2,2-Trichloro-N-(4-methoxy-2-nitrophenyl)acetamide is an organic compound characterized by its unique structure, which includes a trichloromethyl group, a methoxy group, and a nitrophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(4-methoxy-2-nitrophenyl)acetamide typically involves the reaction of 4-methoxy-2-nitroaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(4-methoxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2,2,2-trichloro-N-(4-methoxy-2-aminophenyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trichloro-N-(4-methoxy-2-nitrophenyl)acetamide has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(4-methoxy-2-nitrophenyl)acetamide involves its interaction with specific molecular targets, leading to various biological effects. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. The trichloromethyl group may interact with enzymes, inhibiting their activity and leading to cellular dysfunction.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-N-(4-methoxybenzyl)acetamide
- 2,2,2-Trichloro-N-(2-methoxy-4-nitrophenyl)acetamide
- N-(4-Methoxy-2-nitrophenyl)acetamide
Uniqueness
2,2,2-Trichloro-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of its trichloromethyl, methoxy, and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,2,2-trichloro-N-(4-methoxy-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3N2O4/c1-18-5-2-3-6(7(4-5)14(16)17)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIIPZMXPASNCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(Cl)(Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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